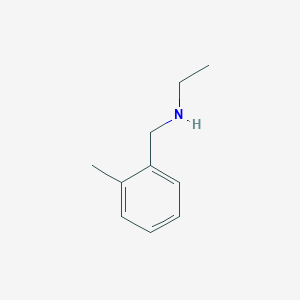

N-(2-methylbenzyl)ethanamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-[(2-methylphenyl)methyl]ethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N/c1-3-11-8-10-7-5-4-6-9(10)2/h4-7,11H,3,8H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEVMVRWHADCOSX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCC1=CC=CC=C1C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601296105 | |

| Record name | N-Ethyl-2-methylbenzenemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601296105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62924-60-1 | |

| Record name | N-Ethyl-2-methylbenzenemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=62924-60-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Ethyl-2-methylbenzenemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601296105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

physicochemical properties of N-(2-methylbenzyl)ethanamine

Physicochemical Profile & Synthesis Guide: N-(2-Methylbenzyl)ethanamine

Executive Summary

This compound (CAS: 62924-60-1), also known as N-ethyl-2-methylbenzylamine, is a secondary amine intermediate critical in the synthesis of pharmaceutical agents targeting the central nervous system (CNS).[1] Structurally, it functions as a lipophilic benzylamine scaffold, often serving as a precursor for N-dealkylation metabolic studies or as a steric probe in structure-activity relationship (SAR) campaigns.[1] This guide details its physicochemical properties, validated synthesis protocols, and handling requirements for research applications.[2]

Molecular Identity & Structural Analysis

The compound features an ethyl group attached to a secondary nitrogen, which is bridged to an ortho-toluyl ring.[2] The ortho-methyl group introduces significant steric bulk near the amine center compared to unsubstituted benzylamines, influencing both metabolic stability (hindering N-dealkylation) and receptor binding affinity.[1]

| Attribute | Detail |

| IUPAC Name | N-Ethyl-1-(2-methylphenyl)methanamine |

| Common Name | This compound |

| CAS Number | 62924-60-1 |

| Molecular Formula | C₁₀H₁₅N |

| SMILES | CCNCC1=CC=CC=C1C |

| InChI Key | HVAAHUDGWQAAOJ-UHFFFAOYSA-N |

Structural Logic Diagram: The following diagram illustrates the connectivity and the steric influence of the ortho-methyl group on the basic nitrogen center.[1][2]

Physicochemical Properties

Due to the specific nature of this secondary amine, some values are derived from high-fidelity comparative data of its closest structural analogs: N-Ethylbenzylamine (CAS 14321-27-8) and 2-Methylbenzylamine (CAS 89-93-0).[1]

| Property | Value / Range | Source / Rationale |

| Molecular Weight | 149.23 g/mol | Calculated |

| Physical State | Clear, colorless to pale yellow liquid | Experimental (Analogous) |

| Boiling Point | 205 – 210 °C (760 mmHg) | Estimated.[1][3] N-Ethylbenzylamine boils at 199°C [1].[1][2] The o-methyl group typically elevates BP by ~10-15°C due to increased MW.[1][2] |

| Density | 0.92 – 0.94 g/mL | Estimated.[2] N-Ethylbenzylamine is 0.91 g/mL; 2-Methylbenzylamine is 0.97 g/mL.[1][2] |

| pKa (Base) | 9.60 ± 0.2 | Predicted.[2] Secondary benzylamines typically exhibit pKa values between 9.5–9.8 [2].[1][2] |

| LogP (Octanol/Water) | 2.6 – 2.9 | Predicted.[2] The o-methyl adds lipophilicity compared to N-ethylbenzylamine (LogP ~1.8).[1] |

| Refractive Index | 1.51 – 1.52 | Estimated based on aryl-alkyl amine standards.[1][2] |

| Solubility | Low in water; Miscible in EtOH, DCM, Ether | Lipophilic amine character.[2] |

Spectroscopic Characterization (Predicted)

Verification of the synthesized product should be confirmed via ¹H NMR. The ortho-methyl group induces a distinctive shift pattern.[1][2]

-

¹H NMR (400 MHz, CDCl₃):

-

δ 7.10–7.30 (m, 4H): Aromatic protons.[2]

-

δ 3.82 (s, 2H): Benzylic methylene (-CH ₂-N).[1] Note: Slightly deshielded compared to unsubstituted benzylamine due to ortho-methyl sterics.[1]

-

δ 2.68 (q, J=7.2 Hz, 2H): Ethyl methylene (-N-CH ₂-CH₃).[1]

-

δ 2.34 (s, 3H): Ortho-methyl group (Ar-CH ₃).[1]

-

δ 1.12 (t, J=7.2 Hz, 3H): Ethyl methyl group (-CH₂-CH ₃).[1]

-

δ 1.30 (br s, 1H): Amine proton (-NH ).[1]

-

Synthesis Protocol: Reductive Amination

The most robust method for synthesizing this compound is the reductive amination of 2-methylbenzaldehyde with ethylamine.[1] This "one-pot" procedure avoids the isolation of the unstable imine intermediate.[1][2]

Reagents:

-

2-Methylbenzaldehyde (1.0 eq)[1]

-

Ethylamine (2.0 M in THF or MeOH, 1.2 eq)

-

Sodium Borohydride (NaBH₄, 1.5 eq) or Sodium Triacetoxyborohydride (STAB, 1.5 eq)

-

Solvent: Methanol (MeOH) or Dichloromethane (DCM)[1]

Step-by-Step Protocol:

-

Imine Formation: In a dry round-bottom flask, dissolve 2-methylbenzaldehyde (10 mmol) in anhydrous MeOH (30 mL).

-

Amine Addition: Add Ethylamine solution (12 mmol) dropwise at 0°C. Stir at room temperature for 2–4 hours. Monitoring: Check for disappearance of aldehyde via TLC.[1][2]

-

Reduction: Cool the mixture to 0°C. Add NaBH₄ (15 mmol) portion-wise over 30 minutes (Caution: Gas evolution).

-

Workup: Stir for 12 hours. Quench with water (10 mL). Evaporate MeOH under reduced pressure.

-

Extraction: Dissolve residue in DCM (50 mL) and wash with 1M NaOH (to ensure amine is free-based). Dry organic layer over Na₂SO₄.[1][2]

-

Purification: Concentrate in vacuo. Purify via silica gel flash chromatography (Eluent: DCM/MeOH 95:5 + 1% NH₄OH) or distill under reduced pressure.

Handling, Stability & Safety

-

Corrosivity: Like most benzylamines, this compound is corrosive to skin and mucous membranes (Category 1B).[2] Wear nitrile gloves and face shield.[1][2]

-

Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. Secondary amines can absorb CO₂ from the air to form carbamates.[2]

-

Incompatibility: Avoid strong oxidizing agents and acid chlorides.[2][4]

References

-

TCI Chemicals. Product Specification: N-Ethylbenzylamine (CAS 14321-27-8).[1][2][5] Verified Boiling Point and Density data for structural analog.

-

PubChem. Compound Summary: N-Ethylbenzylamine.[1][2][6][7] National Library of Medicine (US), National Center for Biotechnology Information.[2] [1]

-

ChemicalBook. CAS 62924-60-1 Entry.[1][2] Identification of this compound.[1][6][8][9]

-

Sigma-Aldrich. Safety Data Sheet: 2-Methylbenzylamine.[1][2] Physical property benchmarks for ortho-substituted benzylamines.

Sources

- 1. Xylamine | C12H18ClN | CID 5706 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. N-Ethyl-N-methylbenzylamine | C10H15N | CID 248797 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. N-BENZYL-N-ETHYLMETHYLAMINE | 4788-37-8 [chemicalbook.com]

- 4. chembk.com [chembk.com]

- 5. N-Ethylbenzylamine | 14321-27-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 6. Xylamine - Wikipedia [en.wikipedia.org]

- 7. N-Ethylbenzylamine | C9H13N | CID 84352 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 1016674-12-6,4-chloro-N-(4-cyanophenyl)butanamide-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 9. 1016674-12-6,4-chloro-N-(4-cyanophenyl)butanamide-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

An In-depth Technical Guide to the Synthesis and Characterization of N-(2-methylbenzyl)ethanamine

Introduction: The Significance of N-Alkylated Benzylamines

N-alkylated benzylamines are a class of organic compounds that serve as crucial intermediates in the synthesis of a wide array of pharmaceuticals, agrochemicals, and specialty chemicals. Their structural motif, featuring a substituted benzyl group attached to a nitrogen atom, imparts specific physicochemical properties that are leveraged in drug design and materials science. This guide provides a comprehensive overview of a robust synthetic route to N-(2-methylbenzyl)ethanamine, a representative secondary amine, intended for researchers and professionals in drug development and organic synthesis. The primary synthetic methodology discussed is reductive amination, a highly efficient and selective method for the formation of carbon-nitrogen bonds.[2][3]

Synthetic Approach: Reductive Amination

The synthesis of this compound is most effectively achieved through the reductive amination of 2-methylbenzaldehyde with ethanamine. This two-step, one-pot reaction involves the initial formation of an imine intermediate, which is then reduced in situ to the desired secondary amine.[2][3] This method is favored over direct N-alkylation with alkyl halides, as it circumvents the common issue of over-alkylation, which can lead to the formation of undesired tertiary amines and quaternary ammonium salts.[2]

A variety of reducing agents can be employed for this transformation, with sodium borohydride (NaBH₄) and its derivatives, such as sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃), being among the most common.[2] Catalytic hydrogenation over a metal catalyst like palladium on carbon (Pd/C) is also a viable and scalable approach.[4]

Reaction Mechanism

The reductive amination process proceeds through two key mechanistic steps:

-

Imine Formation: The reaction is initiated by the nucleophilic attack of the primary amine (ethanamine) on the carbonyl carbon of the aldehyde (2-methylbenzaldehyde). This is typically acid-catalyzed to protonate the carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbon. The resulting hemiaminal intermediate then undergoes dehydration to form a Schiff base, or imine.

-

Reduction: The imine, being more susceptible to reduction than the initial aldehyde, is then selectively reduced by a hydride-donating agent or via catalytic hydrogenation. The hydride attacks the electrophilic carbon of the C=N double bond, and subsequent protonation of the resulting anion yields the final secondary amine product.

Below is a diagram illustrating the general mechanism of reductive amination.

Caption: Mechanism of Reductive Amination.

Experimental Protocol: Synthesis of this compound

This protocol details a laboratory-scale synthesis using sodium borohydride as the reducing agent.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 2-Methylbenzaldehyde | 120.15 | 12.0 g | 0.1 |

| Ethanamine (70% in H₂O) | 45.08 | 7.1 g | 0.11 |

| Methanol | 32.04 | 150 mL | - |

| Sodium Borohydride | 37.83 | 4.5 g | 0.12 |

| Diethyl Ether | 74.12 | 200 mL | - |

| 1 M Hydrochloric Acid | 36.46 | As needed | - |

| 1 M Sodium Hydroxide | 40.00 | As needed | - |

| Anhydrous Magnesium Sulfate | 120.37 | As needed | - |

Procedure:

-

Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 12.0 g (0.1 mol) of 2-methylbenzaldehyde in 100 mL of methanol.

-

Amine Addition: To the stirred solution, add 7.1 g (0.11 mol) of 70% aqueous ethanamine solution dropwise at room temperature. Stir the mixture for 1 hour to facilitate imine formation.

-

Reduction: Cool the reaction mixture to 0 °C in an ice bath. Slowly add 4.5 g (0.12 mol) of sodium borohydride in small portions over 30 minutes. Caution: Hydrogen gas is evolved during this step. Ensure adequate ventilation.

-

Reaction Completion: After the addition of sodium borohydride is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 4 hours.

-

Quenching and Solvent Removal: Carefully add 50 mL of water to quench any unreacted sodium borohydride. Remove the methanol under reduced pressure using a rotary evaporator.

-

Extraction: Transfer the remaining aqueous layer to a separatory funnel. Extract the product with diethyl ether (3 x 50 mL).

-

Washing: Combine the organic extracts and wash with 50 mL of 1 M hydrochloric acid, followed by 50 mL of brine.

-

Basification and Final Extraction: To isolate the free amine, basify the acidic aqueous layer with 1 M sodium hydroxide until pH > 10. Extract the product with diethyl ether (3 x 50 mL).

-

Drying and Concentration: Combine the final organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

Purification (Optional): The crude product can be further purified by vacuum distillation or column chromatography on silica gel.

Caption: Experimental workflow for the synthesis.

Product Characterization

The identity and purity of the synthesized this compound would be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR would show characteristic peaks for the aromatic protons, the benzylic methylene protons, the ethyl group protons, and a broad singlet for the N-H proton. The integration of these peaks would correspond to the number of protons in each environment.

-

¹³C NMR would show distinct signals for all the unique carbon atoms in the molecule.

-

-

Infrared (IR) Spectroscopy: The IR spectrum would display a characteristic N-H stretching absorption in the region of 3300-3500 cm⁻¹. The absence of a strong C=O stretching band (from the starting aldehyde) around 1700 cm⁻¹ would indicate the completion of the reaction. The IR spectrum of benzylamine shows N-H stretching bands at 3372 and 3303 cm⁻¹.[5]

-

Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight of the product. The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of this compound (C₁₀H₁₅N, MW: 149.23 g/mol ).

Safety and Handling Precautions

-

2-Methylbenzaldehyde: Irritant. Handle in a well-ventilated fume hood.

-

Ethanamine: Flammable and corrosive. Causes severe skin burns and eye damage. Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Sodium Borohydride: Flammable solid. Reacts with water to produce flammable hydrogen gas. Handle away from ignition sources.

-

Diethyl Ether: Extremely flammable. Work in a fume hood and avoid open flames.

All procedures should be carried out by trained personnel in a properly equipped laboratory.

References

-

PubChem. (n.d.). N-ethyl-N-[(2-methylphenyl)methyl]ethanamine. National Center for Biotechnology Information. Retrieved February 6, 2026, from [Link]

-

Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved February 6, 2026, from [Link]

-

Chemistry LibreTexts. (2023, January 22). Reductive Amination. Retrieved February 6, 2026, from [Link]

-

Royal Society of Chemistry. (2014). Reductive amination of 2-Cl-benzaldehyde with DMA using Pd/AC catalysts. ResearchGate. Retrieved February 6, 2026, from [Link]

-

Maurizio, S., et al. (Date not available). IR spectra of pure benzylamine. ResearchGate. Retrieved February 6, 2026, from [Link]

Sources

Navigating the Solution Landscape: A Technical Guide to the Solubility of N-(2-methylbenzyl)ethanamine in Organic Solvents

For Immediate Release

[City, State] – [Date] – This technical guide offers a comprehensive overview of the solubility characteristics of N-(2-methylbenzyl)ethanamine, a secondary amine of significant interest in pharmaceutical and chemical synthesis. Addressed to researchers, scientists, and professionals in drug development, this document delineates the theoretical principles governing its solubility, provides a predictive assessment of its behavior in various organic solvents, and outlines a rigorous experimental protocol for precise solubility determination.

Introduction: The Molecular Profile of this compound

This compound is a secondary amine featuring a benzyl group with a methyl substituent at the ortho position and an ethyl group attached to the nitrogen atom. Its molecular structure, a blend of aromatic and aliphatic moieties, dictates its physicochemical properties, including its solubility. Understanding the solubility of this compound is paramount for its effective use in reaction chemistry, purification processes, and formulation development. The interplay between the non-polar benzyl ring and the polar secondary amine group is the central determinant of its solubility across a spectrum of organic solvents.

Theoretical Framework: Principles of Amine Solubility

The solubility of an amine in an organic solvent is governed by the principle of "like dissolves like," which is a function of intermolecular forces. Several key factors influence this behavior:

-

Polarity: The polarity of both the solute (this compound) and the solvent is a primary driver. The nitrogen atom's lone pair of electrons and the N-H bond in secondary amines introduce polarity.[1]

-

Hydrogen Bonding: As a secondary amine, this compound can act as a hydrogen bond donor (via the N-H bond) and a hydrogen bond acceptor (via the lone pair on the nitrogen). Solvents capable of hydrogen bonding, such as alcohols, will exhibit strong interactions with the amine, promoting solubility.[1][2]

-

Van der Waals Forces: The non-polar benzyl and ethyl groups interact with solvent molecules through weaker van der Waals forces. In non-polar solvents, these interactions are the primary drivers of solubility.[3]

-

Molecular Size: The presence of the bulky 2-methylbenzyl group can introduce steric hindrance, potentially affecting the efficiency of intermolecular interactions and, consequently, solubility.[4] Generally, as the size of the hydrophobic alkyl or aryl group increases, the solubility in polar solvents like water decreases.[1][2][5]

The logical workflow for assessing the solubility of an amine like this compound is depicted below.

Caption: Logical workflow for determining the solubility classification of this compound.

Predicted Solubility Profile

While specific quantitative data for this compound is not extensively published, a qualitative and predictive solubility profile can be constructed based on its structural features and the general principles of amine solubility.[6][7]

| Solvent Class | Solvent Example | Predicted Solubility | Rationale |

| Non-polar | Hexane, Toluene | Soluble / Miscible | The non-polar benzyl and ethyl groups will have favorable van der Waals interactions with non-polar solvents. |

| Polar Aprotic | Dichloromethane, Ethyl Acetate, Acetonitrile | Soluble / Miscible | These solvents can engage in dipole-dipole interactions with the polar amine group without the complexities of hydrogen bonding competition. |

| Polar Protic | Ethanol, Methanol | Soluble / Miscible | The hydroxyl group of alcohols can act as a hydrogen bond donor and acceptor, leading to strong interactions with the amine.[1][2] |

| Highly Polar | Water | Sparingly Soluble to Insoluble | The large, hydrophobic 2-methylbenzyl group is expected to significantly reduce solubility in water, despite the potential for hydrogen bonding.[1][2][5] |

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility data, a systematic experimental approach is necessary. The following protocol outlines a standard method for determining the solubility of this compound in a given organic solvent at a specific temperature.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Thermostatically controlled shaker or water bath

-

Vials with screw caps

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector

Experimental Workflow

The process of experimentally determining solubility involves creating a saturated solution, separating the undissolved solid, and then quantifying the amount of dissolved solute.

Caption: Step-by-step workflow for the experimental determination of solubility.

Detailed Procedure

-

Preparation of Saturated Solution: To a series of vials, add a known volume (e.g., 5 mL) of the desired organic solvent. Add an excess amount of this compound to each vial to ensure a saturated solution with undissolved solute present.

-

Equilibration: Tightly cap the vials and place them in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C). Allow the mixtures to equilibrate for a sufficient time (typically 24-48 hours) to ensure that the maximum amount of solute has dissolved.

-

Sampling: After equilibration, cease agitation and allow the vials to stand undisturbed for a period to let the undissolved solid settle.

-

Filtration: Carefully withdraw a known volume of the clear supernatant using a syringe. Attach a syringe filter and dispense the filtered solution into a clean, tared vial.

-

Quantification: Determine the concentration of this compound in the filtered aliquot. This is typically achieved through a chromatographic method (HPLC or GC) by comparing the sample's response to a calibration curve prepared from standards of known concentrations. Alternatively, a gravimetric method can be used where the solvent from a known volume of the filtered solution is evaporated, and the mass of the remaining solute is measured.

-

Data Analysis: Calculate the solubility from the concentration of the saturated solution. Express the results in appropriate units, such as mg/mL, g/L, or mol/L.

Conclusion

This compound is anticipated to exhibit good solubility in a wide array of common organic solvents, a characteristic attributable to its combined polar and non-polar structural features. Its solubility is predicted to be highest in polar aprotic and polar protic solvents, as well as non-polar solvents, and lowest in highly polar solvents like water. For applications requiring precise solubility data, the detailed experimental protocol provided in this guide offers a robust methodology for obtaining reliable and reproducible results. This understanding of solubility is a critical foundation for the successful application of this compound in research and development.

References

- Benchchem. An In-depth Technical Guide to the Solubility of N-benzyl-2-methylpropan-1-imine in Organic Solvents.

- Vedantu. Physical Properties of Amines Explained with Examples.

- CK-12 Foundation. Physical Properties of Amines. (2026-01-01).

- Benchchem. An In-depth Technical Guide on the Solubility of 2-Amino-N-cyclohexyl-N-methylbenzylamine in Organic Solvents.

- BYJU'S. Physical Properties of Amines.

- University of Toronto. Solubility of Organic Compounds. (2023-08-31).

- Quora. Are amines soluble in organic solvents? (2018-03-30).

- Chemguide. an introduction to amines.

Sources

literature review of N-(2-methylbenzyl)ethanamine synthesis

Executive Summary & Molecule Profile

Target Molecule: N-(2-Methylbenzyl)ethanamine IUPAC Name: N-Ethyl-1-(2-methylphenyl)methanamine Common Synonyms: N-Ethyl-2-methylbenzylamine; N-Ethyl-o-xylylamine Molecular Formula: C₁₀H₁₅N Molecular Weight: 149.23 g/mol CAS Registry Number (HCl salt): 1158584-71-4 (Reference anchor)[1]

This technical guide details the synthesis of this compound, a secondary amine intermediate valuable in medicinal chemistry and organic synthesis. The molecule consists of an o-tolyl moiety linked via a methylene bridge to an ethylamino group.

Critical Safety Distinction: Researchers must distinguish this target from Xylamine (N-(2-chloroethyl)-N-ethyl-2-methylbenzylamine), a known irreversible inhibitor of norepinephrine uptake and a nitrogen mustard neurotoxin. The target molecule described here lacks the β-chloroethyl moiety responsible for alkylating biological targets, but standard safety protocols for secondary amines and benzyl halides must still be rigorously observed.

Retrosynthetic Analysis

The synthesis of this compound can be approached through three primary disconnections. The choice of method depends on available reagents, scale, and required purity.

Figure 1: Retrosynthetic strategies for this compound.

Method A: Reductive Amination (Gold Standard)

This is the most robust method for synthesizing secondary amines, minimizing the formation of tertiary amine byproducts common in direct alkylation.

Reaction Scheme

2-Methylbenzaldehyde + Ethylamine → [Imine Intermediate] → (Reduction) → Product

Protocol Design

-

Stoichiometry: 1.0 eq Aldehyde : 1.1 eq Amine : 1.5 eq Reducing Agent.

-

Solvent: Methanol (MeOH) or Ethanol (EtOH). Anhydrous conditions prevent hydrolysis of the imine intermediate.

-

Reducing Agent: Sodium Borohydride (NaBH₄) is recommended for its ease of handling and cost. Sodium Cyanoborohydride (NaBH₃CN) offers better pH selectivity but introduces toxic cyanide waste.

Step-by-Step Procedure

-

Imine Formation:

-

Charge a reaction vessel with 2-methylbenzaldehyde (1.0 equiv) dissolved in anhydrous MeOH (0.5 M concentration).

-

Add ethylamine (2.0 M solution in MeOH or THF, 1.1–1.2 equiv) dropwise at 0°C.

-

Optional: Add anhydrous MgSO₄ or molecular sieves to sequester water and drive equilibrium.

-

Stir at Room Temperature (RT) for 2–4 hours. Monitor by TLC or GCMS for the disappearance of the aldehyde.

-

-

Reduction:

-

Cool the mixture to 0°C.

-

Add NaBH₄ (1.5 equiv) portion-wise over 30 minutes. Caution: Exothermic hydrogen gas evolution.

-

Allow the mixture to warm to RT and stir for 12 hours.

-

-

Workup:

-

Quench excess hydride by careful addition of 1M HCl until pH < 2 (gas evolution will occur).

-

Stir for 30 minutes to decompose amine-borane complexes.

-

Basify with 6M NaOH to pH > 12.

-

Extract with Dichloromethane (DCM) or Ethyl Acetate (3x).

-

Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

-

Figure 2: Workflow for the reductive amination of 2-methylbenzaldehyde.

Method B: Amide Reduction (High Specificity)

This route is ideal if over-alkylation persists as an issue or if the starting material 2-methylbenzoyl chloride is more readily available. It guarantees a secondary amine product.

Protocol

-

Amide Synthesis:

-

React 2-methylbenzoyl chloride with ethylamine (excess) in DCM at 0°C to form N-ethyl-2-methylbenzamide.

-

Wash with dilute HCl and NaHCO₃ to purify the intermediate amide.

-

-

Reduction:

-

Dissolve the amide in anhydrous THF under Nitrogen/Argon.

-

Slowly add Lithium Aluminum Hydride (LiAlH₄) (2.0–3.0 equiv) at 0°C.

-

Reflux for 6–12 hours.

-

Fieser Workup: Cool to 0°C. Carefully add water (1 mL per g LiAlH₄), then 15% NaOH (1 mL per g), then water (3 mL per g). Filter the granular precipitate.

-

Concentrate the filtrate to yield the amine.

-

Method C: Direct Alkylation (Alternative)

Warning: This method often yields a mixture of secondary (target), tertiary (N,N-diethyl), and quaternary ammonium salts.

-

Reagents: 2-Methylbenzyl chloride (or bromide) + Ethylamine.

-

Condition: Use a large excess of ethylamine (5–10 equiv) to statistically favor the mono-alkylated product.

-

Procedure: Add benzyl halide dropwise to a chilled solution of excess ethylamine in acetonitrile or ethanol. Stir overnight. Evaporate excess ethylamine and partition between water/DCM.

Purification & Characterization

Purification Logic

The crude product from Method A or C is likely an oil.

-

Acid-Base Extraction:

-

Dissolve crude oil in ether.

-

Extract with 1M HCl (Product moves to aqueous phase; non-basic impurities stay in ether).

-

Wash aqueous phase with ether.

-

Basify aqueous phase (pH > 12) with NaOH.

-

Extract back into ether/DCM.

-

-

Distillation: Vacuum distillation is recommended for final purification.

-

Salt Formation: Bubbling dry HCl gas into an ethereal solution of the free base will precipitate the hydrochloride salt (white solid), which can be recrystallized from EtOH/Et₂O.

Analytical Data Expectations

| Technique | Expected Signal / Characteristic |

| Physical State | Colorless to pale yellow liquid (Free base); White solid (HCl salt). |

| ¹H NMR (CDCl₃) | δ 7.1–7.3 (m, 4H, Ar-H)δ 3.8 (s, 2H, Ar-CH ₂-N)δ 2.7 (q, 2H, N-CH ₂-CH₃)δ 2.3 (s, 3H, Ar-CH ₃)δ 1.1 (t, 3H, N-CH₂-CH ₃)δ 1.5–2.0 (br s, 1H, NH ) |

| IR Spectroscopy | 3300–3400 cm⁻¹ : N-H stretch (weak, secondary amine).2800–3000 cm⁻¹ : C-H stretch (alkyl/aromatic).[2] |

| Mass Spectrometry | [M+H]⁺ = 150.13 . Major fragment ions typically include tropylium cation species or loss of ethyl group. |

Safety & Handling

-

Hazards: Benzylamines are generally skin and eye irritants. 2-Methylbenzyl chloride (precursor) is a lachrymator.

-

Neurotoxicity Alert: While this compound is not a mustard, it is structurally related to Xylamine (N-(2-chloroethyl)-N-ethyl-2-methylbenzylamine). Do not use 2-chloroethylamine or 2-hydroxyethylamine followed by chlorination, as this generates the neurotoxic nitrogen mustard.

-

Storage: Store under inert atmosphere (Argon/Nitrogen) to prevent oxidation to the N-oxide or carbonate formation from air.

References

-

Reductive Amination General Protocols

-

Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996, 61(11), 3849-3862. Link

-

- Synthesis of N-Benzylamines: Song, Y., et al. "Practical Synthesis of Secondary Amines via Reductive Amination." Organic Process Research & Development, 2000. (General methodology for benzaldehyde/amine coupling).

-

Xylamine (Safety Context)

- Amide Reduction Protocols: Brown, H. C., & Heim, P. "Selective Reductions. Reduction of Amides with Lithium Aluminum Hydride." Journal of Organic Chemistry, 1973, 38(5), 912-916.

Sources

Methodological & Application

Application Notes & Protocols: N-(2-methylbenzyl)ethanamine as a Versatile Building Block for Novel Compound Synthesis

Introduction: The Strategic Value of N-(2-methylbenzyl)ethanamine

In the landscape of modern organic synthesis, particularly within drug discovery and materials science, the selection of appropriate building blocks is paramount. Amines are fundamental precursors for a vast array of functional molecules, including pharmaceuticals, agrochemicals, and polymers.[1] this compound emerges as a particularly strategic secondary amine building block due to a unique combination of structural features. Its secondary amine moiety (presents a reactive site for straightforward derivatization), the benzyl group (offers a rigid aromatic scaffold amenable to further functionalization), and the ortho-methyl substituent all contribute to its utility. This ortho-methyl group introduces steric influence, which can direct the conformation of final products, modulate reactivity, and provide a handle for creating unique chemical entities with tailored properties.

This guide provides a detailed exploration of this compound's reactivity, offering field-proven protocols for its application in N-alkylation and N-acylation reactions. The methodologies are designed to be robust and self-validating, with an emphasis on the causal relationships between reaction parameters and outcomes, empowering researchers to leverage this versatile building block in their synthetic campaigns.

Physicochemical & Spectroscopic Profile

Accurate characterization of the starting material is the foundation of any successful synthesis. Below are the key properties and expected spectroscopic signatures for this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source/Note |

| Molecular Formula | C₁₀H₁₅N | - |

| Molecular Weight | 149.23 g/mol | - |

| CAS Number | 29538-57-8 | - |

| Appearance | Colorless to pale yellow liquid (typical) | General observation for similar amines |

| Boiling Point | ~210-220 °C (estimated) | Estimated based on similar structures |

| Density | ~0.93 g/cm³ (estimated) | Estimated based on similar structures |

Spectroscopic Characterization

Verifying the identity and purity of this compound is critical before its use.

-

¹H NMR (Proton NMR): The proton NMR spectrum provides a definitive fingerprint of the molecule. Key expected resonances (in CDCl₃, referenced to TMS at 0.0 ppm) include:

-

Aromatic Protons: A multiplet in the range of δ 7.1-7.3 ppm, integrating to 4H.

-

Benzylic Protons (-CH₂-Ar): A singlet around δ 3.7-3.8 ppm, integrating to 2H.

-

Ethyl Protons (-CH₂-CH₃): A quartet around δ 2.6-2.7 ppm (2H) coupled to the methyl triplet.

-

Ethyl Protons (-CH₂-CH₃): A triplet around δ 1.1-1.2 ppm (3H) coupled to the methylene quartet.

-

Ortho-Methyl Protons (-CH₃): A sharp singlet around δ 2.3-2.4 ppm, integrating to 3H.[2]

-

Amine Proton (-NH-): A broad singlet, which can appear over a wide range (e.g., δ 1.0-2.5 ppm) and may be exchanged with D₂O.[2]

-

-

¹³C NMR (Carbon NMR): Carbons adjacent to the nitrogen atom are deshielded and appear further downfield.[2] Expected shifts include signals for the 4 distinct aromatic carbons, the benzylic carbon (~50-55 ppm), the ethyl carbons (~45-50 ppm and ~15 ppm), and the ortho-methyl carbon (~18-20 ppm).

-

IR (Infrared) Spectroscopy: For secondary amines, a characteristic N-H stretching absorption is observed as a single, sharp band in the 3300-3500 cm⁻¹ region.[2] Other key absorptions include C-H stretches (aromatic and aliphatic) and C=C stretches from the aromatic ring.

-

Mass Spectrometry (MS): The molecular ion peak (M⁺) should be observed at m/z = 149. A prominent fragment is often the benzylic cation or tropylium ion at m/z = 105, resulting from cleavage of the C-N bond.

Core Synthetic Applications & Protocols

The nucleophilic nitrogen of this compound is the primary center of reactivity, making it an ideal substrate for building molecular complexity through N-alkylation and N-acylation.

Caption: High-level overview of synthetic pathways using this compound.

Application Note 1: Synthesis of Tertiary Amines via N-Alkylation

Principle and Mechanistic Insight

The synthesis of tertiary amines from this compound proceeds via a nucleophilic substitution (Sₙ2) reaction with an alkylating agent, typically an alkyl halide. The secondary amine is a potent nucleophile; however, the initial reaction produces an ammonium salt, which must be neutralized to regenerate a nucleophilic species. This can lead to over-alkylation in primary amines. For secondary amines like ours, the reaction is more easily controlled to yield the tertiary amine, as the formation of a quaternary ammonium salt is sterically and electronically less favorable.[3]

The choice of base is critical and depends on the reactivity of the alkylating agent. For highly reactive agents like methyl iodide or benzyl bromide, a mild, non-nucleophilic base such as potassium carbonate or triethylamine is sufficient to scavenge the H-X byproduct. For less reactive alkylating agents, a stronger base like sodium hydride (NaH) may be required to deprotonate the amine first, forming a more potent amide anion.

Caption: Logic for selecting a base in N-alkylation reactions.

Protocol 1: N-Alkylation with Benzyl Bromide

This protocol details the synthesis of N-benzyl-N-(2-methylbenzyl)ethanamine.

Materials and Reagents:

-

This compound (1.0 eq)

-

Benzyl bromide (1.1 eq)

-

Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)

-

Acetonitrile (ACN), anhydrous

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a flame-dried round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq) and anhydrous acetonitrile (approx. 0.2 M concentration).

-

Add anhydrous potassium carbonate (2.0 eq) to the stirred solution.

-

Add benzyl bromide (1.1 eq) dropwise at room temperature.

-

Heat the reaction mixture to 60-70 °C and monitor by Thin Layer Chromatography (TLC) until the starting amine is consumed (typically 4-8 hours).

-

Cool the mixture to room temperature and filter off the inorganic salts, washing the filter cake with a small amount of ethyl acetate.

-

Combine the filtrates and concentrate under reduced pressure.

-

Redissolve the residue in ethyl acetate and wash sequentially with saturated NaHCO₃ solution (1x) and brine (1x).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure tertiary amine.

Self-Validation & Expected Outcome:

-

Yield: 80-95%

-

Appearance: Typically a colorless or pale yellow oil.

-

¹H NMR: Disappearance of the broad NH signal. Appearance of a new benzylic singlet for the newly added benzyl group (approx. δ 3.6 ppm) and characteristic aromatic signals.

Application Note 2: Synthesis of N-Substituted Amides via N-Acylation

Principle and Mechanistic Insight

N-acylation is a highly reliable and fundamental transformation for converting amines into stable amides. The reaction involves the nucleophilic attack of the amine on the electrophilic carbonyl carbon of an acylating agent.[4] The most common method utilizes highly reactive acyl chlorides or anhydrides. This reaction is rapid and often exothermic, requiring a stoichiometric amount of a non-nucleophilic base (e.g., triethylamine, pyridine) to neutralize the HCl or carboxylic acid byproduct.[5]

For more sensitive substrates or when the acyl chloride is unavailable, carboxylic acids can be coupled directly using activating agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an additive like 1-Hydroxybenzotriazole (HOBt). This forms a highly reactive intermediate in situ, which is then readily attacked by the amine.

Caption: Reaction pathway for N-acylation using an acyl chloride.

Protocol 2: N-Acylation with Acetyl Chloride

This protocol details the synthesis of N-acetyl-N-(2-methylbenzyl)ethanamine.

Materials and Reagents:

-

This compound (1.0 eq)

-

Acetyl chloride (1.2 eq)

-

Triethylamine (Et₃N) (1.5 eq)

-

Dichloromethane (DCM), anhydrous

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a flame-dried flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM (approx. 0.2 M).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of acetyl chloride (1.2 eq) in anhydrous DCM dropwise to the stirred amine solution. A white precipitate (triethylamine hydrochloride) will form.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC for the disappearance of the starting material.

-

Quench the reaction by adding water. Transfer the mixture to a separatory funnel.

-

Wash the organic layer sequentially with 1 M HCl (1x), saturated NaHCO₃ (1x), and brine (1x).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

The crude product is often of high purity. If necessary, it can be purified by flash column chromatography.

Self-Validation & Expected Outcome:

-

Yield: >90%

-

Appearance: Typically a colorless oil or a white solid.

-

¹H NMR: Disappearance of the NH signal. Due to amide bond rotation, the signals for the ethyl and benzyl groups may appear as two sets of rotameric peaks, especially at room temperature. The ethyl quartet and triplet and the benzylic singlet will be shifted downfield compared to the starting amine. A new singlet for the acetyl methyl group will appear around δ 2.1 ppm.

-

IR: Appearance of a strong C=O (amide) stretch around 1630-1660 cm⁻¹.

Safety and Handling

This compound and its analogues are organic amines and should be handled with appropriate care.

-

General Handling: Work in a well-ventilated fume hood. Avoid inhalation of vapors and direct contact with skin and eyes.[6][7]

-

Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, safety glasses or goggles, and chemical-resistant gloves (e.g., nitrile).[8]

-

In case of Contact:

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances like strong oxidizing agents and acids.[7]

-

Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

Always consult the material safety data sheet (MSDS) for the specific reagent before use. [6][8]

Conclusion

This compound is a valuable and highly versatile building block for synthetic chemistry. Its secondary amine functionality allows for straightforward and high-yielding N-alkylation and N-acylation reactions, providing access to a wide range of novel tertiary amines and amides. The presence of the ortho-methylbenzyl group offers unique steric and conformational properties that can be exploited in the design of new catalysts, bioactive molecules, and advanced materials. The robust protocols provided herein serve as a validated starting point for researchers to explore the full potential of this strategic synthetic intermediate.

References

-

PrepChem.com. Synthesis of N-methylbenzylamine. Available at: [Link]

-

Moffett, R. B. N-Methyl-1,2-diphenylethylamine hydrochloride. Organic Syntheses Procedure. Available at: [Link]

-

MDPI. N-(2-Arylethyl)-2-methylprop-2-enamides as Versatile Reagents for Synthesis of Molecularly Imprinted Polymers. Available at: [Link]

-

Organic Syntheses Procedure. Ethylamine, N-methyl-. Available at: [Link]

-

ResearchGate. Recent Development in Synthesis of N‐Methylamines with Amines and Methanol | Request PDF. Available at: [Link]

-

Synthesis of N,N-Diethyl-2-(mesitylamino)-N-benzyl-oxoethanamonium chloride. Available at: [Link]

-

PMC. N-Dealkylation of Amines. Available at: [Link]

-

Organic Letters. Synthesis of Secondary Amines via Self-Limiting Alkylation. Available at: [Link]

- Google Patents. US4375547A - N-Methyl-N'-2-([(2-dimethylaminomethyl)-4-thiazolyl]methylthio)ethyl 2-nitro-1,1-ethenediamine.

-

PubChem. N-ethyl-N-[(2-methylphenyl)methyl]ethanamine. Available at: [Link]

-

PMC - NIH. An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. Available at: [Link]

-

Cole-Parmer. Material Safety Data Sheet - N-Methylbenzylamine. Available at: [Link]

-

PubMed. N-2-(phenylamino) benzamide derivatives as novel anti-glioblastoma agents: Synthesis and biological evaluation. Available at: [Link]

-

ResearchGate. N-Acylation Reactions of Amines. Available at: [Link]

-

Organic Chemistry Portal. Synthesis of secondary and tertiary amines. Available at: [Link]

-

ResearchGate. Reactions of N-Benzyl- and N-(2-Phenylethyl)maleimides with Secondary Amines | Request PDF. Available at: [Link]

-

Chemistry Stack Exchange. Acetylation of Secondary amines. Available at: [Link]

-

Amerigo Scientific. Amines: Versatile Building Blocks in Organic Chemistry and Beyond. Available at: [Link]

-

Safety and Handling of N-benzyl-2-chloro-N-methyl-ethanamine in Laboratories. Available at: [Link]

-

PubMed. N-benzyl-N-methyldecan-1-amine and its derivative mitigate 2,4- dinitrobenzenesulfonic acid-induced colitis and collagen-induced rheumatoid arthritis. Available at: [Link]

-

Chemistry LibreTexts. 24.10: Spectroscopy of Amines. Available at: [Link]

-

Master Organic Chemistry. Alkylation of Amines (Sucks!). Available at: [Link]

-

Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. Available at: [Link]

-

MDPI. N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. Available at: [Link]

-

Doc Brown's Chemistry. proton NMR spectrum of N-methylethanamine (ethylmethylamine). Available at: [Link]

-

YouTube. Methods Of Preparations of Secondary And Tertiary Amines. Available at: [Link]

-

SciSpace. NMR Spectra of Some Nitro-substituted N-Alkylanilines I. Available at: [Link]

Sources

- 1. Amines: Versatile Building Blocks in Organic Chemistry and Beyond - Amerigo Scientific [amerigoscientific.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. researchgate.net [researchgate.net]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. fishersci.com [fishersci.com]

- 7. alkylamines.com [alkylamines.com]

- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

Application Note: Analytical Characterization of N-(2-methylbenzyl)ethanamine

Abstract & Scope

This application note details the analytical protocols for the structural characterization of N-(2-methylbenzyl)ethanamine (also known as N-ethyl-2-methylbenzylamine). As a structural isomer of methamphetamine (

While methamphetamine undergoes dominant

Physicochemical Profile

| Property | Value | Notes |

| IUPAC Name | N-ethyl-1-(2-methylphenyl)methanamine | |

| CAS Registry | 1158584-71-4 (HCl salt) | Generic isomer class: 14321-27-8 (unsub) |

| Molecular Formula | Isomeric with Methamphetamine, Phentermine | |

| Molecular Weight | 149.23 g/mol | Monoisotopic: 149.12 |

| pKa (Calc.) | ~9.5 | Typical for secondary benzylamines |

| Solubility | Soluble in MeOH, DCM, dilute acid | Free base is an oil; HCl salt is crystalline |

Protocol 1: Sample Preparation

Objective: Isolate the analyte from complex matrices (biological fluids or synthesis reaction mixtures) while maintaining secondary amine stability.[1]

Reagents

-

Extraction Solvent: Dichloromethane (DCM) or Methyl tert-butyl ether (MTBE).[1]

-

Buffer: 0.1 M Carbonate Buffer (pH 9.5).

-

Derivatizing Agent (Optional): Pentafluoropropionic anhydride (PFPA) for GC peak shape improvement.[1]

Workflow Diagram

Figure 1: Extraction and preparation workflow ensuring isolation of the free base amine.

Protocol 2: GC-MS Characterization (Differentiation)

Core Directive: The primary risk in analyzing

Instrument Parameters

-

Column: Rxi-5Sil MS or equivalent (30 m x 0.25 mm x 0.25 µm).[1]

-

Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

-

Inlet: Splitless mode, 250°C.

-

Oven Program: 60°C (1 min) → 15°C/min → 300°C (3 min).

-

MS Source: EI mode (70 eV), 230°C.

Fragmentation Logic & Criteria

-

Methamphetamine: Cleaves at the

-carbon (between the benzyl group and the amine carbon).-

Pathway:

. -

Result: Base peak m/z 58 .[1]

-

-

This compound: Cleaves at the benzylic bond (between the ring and the methylene group).

-

Pathway:

. -

Result: Base peak m/z 105 (2-methylbenzyl cation / methyltropylium).[1]

-

Diagnostic Ion Table

| Analyte | Base Peak (100%) | Molecular Ion ( | Secondary Ions |

| This compound | 105 | 149 (Medium) | 134 ( |

| Methamphetamine | 58 | 149 (Weak/Absent) | 91, 134 |

| Phentermine | 58 | 149 (Weak) | 91, 134, 41 |

Fragmentation Pathway Diagram

Figure 2: Comparative fragmentation pathways demonstrating the mass spectral orthogonality between the target analyte and methamphetamine.

Protocol 3: NMR Spectroscopy (Structural Confirmation)

Objective: Definitive proof of the substitution pattern (Ortho-methyl) and the N-ethyl chain.

Solvent[3][4]

-

CDCl₃ (Chloroform-d) with TMS reference.[1]

Expected Chemical Shifts ( NMR, 400 MHz)

| Proton Group | Shift ( | Multiplicity | Integration | Assignment Logic |

| Ar-CH₃ | 2.30 - 2.40 | Singlet | 3H | Methyl group on aromatic ring (Ortho). |

| N-CH₂-CH₃ | 1.10 - 1.20 | Triplet ( | 3H | Terminal methyl of ethyl group. |

| N-CH₂-CH₃ | 2.65 - 2.75 | Quartet ( | 2H | Methylene of ethyl group. |

| Ar-CH₂-N | 3.75 - 3.85 | Singlet | 2H | Benzylic methylene (Deshielded by Ring/N). |

| Ar-H | 7.10 - 7.30 | Multiplet | 4H | Aromatic protons (unsymmetrical pattern).[1] |

| NH | 1.2 - 1.8 | Broad Singlet | 1H | Exchangeable amine proton.[1] |

Critical Distinction: Methamphetamine would show a doublet for the

Protocol 4: FTIR Spectroscopy

Objective: Rapid screening for functional group verification.[1]

-

3300 - 3400 cm⁻¹: N-H stretch (weak, single band for secondary amine).[1]

-

2800 - 3000 cm⁻¹: C-H stretching (Aliphatic and Aromatic).[1]

-

730 - 770 cm⁻¹: Ortho-disubstituted benzene ring (distinctive "oop" bending).

References

-

PubChem. N-Ethylbenzylamine (Homolog Reference Data). National Library of Medicine.[1] Link

-

NIST Chemistry WebBook. Mass Spectrum of N-Ethylbenzylamine. National Institute of Standards and Technology.[1] Link

-

SWGDRUG. Scientific Working Group for the Analysis of Seized Drugs - Mass Spectral Library. Link

-

Cayman Chemical. Methamphetamine GC-MS Fragmentation Patterns. Link

-

ChemicalBook. this compound Hydrochloride Product Data. Link

Sources

large-scale synthesis of N-(2-methylbenzyl)ethanamine

An Application Note and Protocol for the Large-Scale Synthesis of N-(2-methylbenzyl)ethanamine

Introduction

This compound is a secondary amine of interest in various chemical and pharmaceutical research and development sectors. Its structure, featuring a substituted benzyl group, makes it a valuable building block in the synthesis of more complex molecules, including potential active pharmaceutical ingredients (APIs). The efficient and scalable synthesis of this compound is, therefore, a critical requirement for its practical application.

This document provides a comprehensive guide to the via reductive amination of 2-methylbenzaldehyde with ethylamine. The protocol is designed for researchers, scientists, and drug development professionals, emphasizing scalability, safety, and reproducibility. The methodologies described herein are grounded in established chemical principles and supported by authoritative references.

Synthetic Strategy: Reductive Amination

The chosen synthetic route is a one-pot reductive amination. This method is widely employed in industrial settings due to its efficiency, atom economy, and often milder reaction conditions compared to other amination strategies. The reaction proceeds in two main steps:

-

Imine Formation: 2-methylbenzaldehyde reacts with ethylamine to form the corresponding imine intermediate, N-(2-methylbenzylidene)ethanamine. This is typically a reversible reaction, and the removal of water can drive it to completion.

-

In-situ Reduction: The imine is then reduced in the same reaction vessel to the target secondary amine, this compound.

For large-scale synthesis, catalytic hydrogenation is often the preferred reduction method due to its high efficiency, clean work-up, and lower cost compared to stoichiometric reducing agents. This protocol will focus on the use of palladium on carbon (Pd/C) as the catalyst.

Reaction Mechanism

Figure 1: General workflow for the synthesis of this compound via reductive amination.

Materials and Reagents

| Reagent/Material | Grade | Supplier Recommendation | Notes |

| 2-methylbenzaldehyde | ≥98% | Sigma-Aldrich, Alfa Aesar | |

| Ethylamine (70 wt.% in H₂O) | Sigma-Aldrich, Acros | ||

| Palladium on Carbon (10 wt.%) | Johnson Matthey, Evonik | Degussa type E101 is a common industrial choice. | |

| Methanol (MeOH) | ACS Grade | Fisher Scientific | |

| Ethyl Acetate (EtOAc) | ACS Grade | Fisher Scientific | For extraction. |

| Saturated Sodium Bicarbonate | For work-up. | ||

| Anhydrous Magnesium Sulfate | For drying. | ||

| Diatomaceous Earth (Celite®) | For filtration of the catalyst. | ||

| Hydrogen Gas (H₂) | High Purity (≥99.9%) |

Experimental Protocol: Large-Scale Synthesis

This protocol is designed for a ~1 mole scale synthesis. Appropriate adjustments to equipment and reagent quantities should be made for different scales.

Step 1: Reaction Setup

-

Equip a 2 L jacketed glass reactor with an overhead mechanical stirrer, a temperature probe, a condenser, and an inlet for hydrogen gas. Ensure the reactor is clean, dry, and purged with an inert gas (e.g., nitrogen).

-

To the reactor, add 2-methylbenzaldehyde (120.15 g, 1.0 mol).

-

Add methanol (1 L) to the reactor and stir to dissolve the aldehyde.

Step 2: Imine Formation

-

While stirring, slowly add ethylamine (70 wt.% in H₂O, 64.4 g, 1.0 mol) to the reactor. The addition should be done at a rate that maintains the internal temperature below 30°C. An exotherm may be observed.

-

Stir the mixture at room temperature (20-25°C) for 1 hour to allow for imine formation. The progress of imine formation can be monitored by GC-MS.

Step 3: Catalytic Hydrogenation

-

Carefully add 10% Palladium on Carbon (5.0 g, ~0.5 mol%) to the reaction mixture under a nitrogen atmosphere. Caution: Pd/C can be pyrophoric, especially when dry. It should be handled with care.

-

Seal the reactor and purge the headspace with nitrogen three times, followed by three purges with hydrogen gas.

-

Pressurize the reactor with hydrogen gas to 50 psi (approximately 3.4 bar).

-

Begin vigorous stirring and heat the reactor to 40°C.

-

Monitor the reaction progress by observing the uptake of hydrogen gas and by periodic sampling and analysis using GC-MS. The reaction is typically complete within 4-8 hours.

Step 4: Work-up and Purification

-

Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen gas. Purge the reactor with nitrogen.

-

Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with methanol (2 x 100 mL).

-

Combine the filtrate and washes and concentrate the solution under reduced pressure using a rotary evaporator to remove the methanol.

-

To the resulting residue, add ethyl acetate (500 mL) and a saturated aqueous solution of sodium bicarbonate (250 mL).

-

Transfer the mixture to a separatory funnel and shake vigorously. Allow the layers to separate and collect the organic layer.

-

Extract the aqueous layer with ethyl acetate (2 x 100 mL).

-

Combine all organic layers and dry over anhydrous magnesium sulfate.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound.

-

For higher purity, the crude product can be purified by vacuum distillation.

Process Optimization and Scalability

For industrial-scale production, several parameters can be optimized to improve yield, purity, and cost-effectiveness:

-

Catalyst Loading: The amount of Pd/C can be optimized. Lowering the catalyst loading reduces cost, but may increase reaction time.

-

Hydrogen Pressure: Higher hydrogen pressure can accelerate the reaction rate, but requires specialized high-pressure reactors.

-

Temperature: The reaction temperature can be adjusted to optimize the reaction rate while minimizing side reactions.

-

Solvent: While methanol is a common choice, other solvents like ethanol or isopropanol can also be used and may offer advantages in certain situations.

Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques:

-

Gas Chromatography-Mass Spectrometry (GC-MS): To confirm the molecular weight and assess purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

-

Infrared (IR) Spectroscopy: To identify characteristic functional groups.

Safety Considerations

-

2-methylbenzaldehyde: Combustible liquid and vapor. Causes skin and eye irritation.

-

Ethylamine: Highly flammable liquid and vapor. Causes severe skin burns and eye damage.

-

Palladium on Carbon: Can be pyrophoric. Handle in a wet state and under an inert atmosphere.

-

Hydrogen Gas: Extremely flammable. The hydrogenation step should be conducted in a well-ventilated area with appropriate safety measures in place, including the use of a blast shield.

-

Personal Protective Equipment (PPE): Safety glasses, lab coat, and chemical-resistant gloves should be worn at all times.

References

- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer.

- Blaser, H. U., & Schmidt, E. (Eds.). (2007). Asymmetric Catalysis on Industrial Scale: Challenges, Approaches and Solutions. John Wiley & Sons.

- Breit, B., & Seiche, W. (2001).

- Török, B., & London, G. (2012). Recent advances in the heterogeneous catalytic hydrogenation of C=N bonds. Current Organic Chemistry, 16(3), 391-415.

Troubleshooting & Optimization

Technical Support Guide: Purification of N-(2-methylbenzyl)ethanamine

System Overview & Chemical Context

N-(2-methylbenzyl)ethanamine (also known as N-ethyl-2-methylbenzylamine) is a secondary benzylamine. Unlike anilines (e.g., N-ethyl-o-toluidine), this molecule possesses a highly basic nitrogen atom (

This basicity is the primary driver of purification challenges. On standard acidic silica gel (

Physicochemical Profile

| Property | Value / Characteristic | Implication for Chromatography |

| Structure | 2-Me-Ph-CH₂-NH-Et | Secondary amine; susceptible to hydrogen bonding. |

| Basicity | High ( | Will streak on untreated silica; requires basic modifier. |

| UV Activity | Yes ( | Detectable by UV; 254 nm is standard. |

| Polarity | Moderate | Elutes in mid-polarity solvents (e.g., 20-50% EtOAc/Hex). |

Phase 1: Method Development & Optimization (FAQs)

Q: Why is my compound streaking from the baseline to the solvent front on TLC?

A: This is the hallmark of silanol interaction . The acidic protons on the silica surface are exchanging with your amine.

-

The Fix: You must deactivate the silica. Pre-treat your TLC plate and column with a mobile phase containing a basic modifier.

-

Protocol: Add 1–2% Triethylamine (Et₃N) or 1% Ammonium Hydroxide (NH₄OH) to your mobile phase.

-

Note: Et₃N is easier to use with Hexane/Ethyl Acetate systems. NH₄OH is superior for Dichloromethane (DCM)/Methanol systems but requires vigorous mixing to dissolve.

-

Q: Which stationary phase should I choose?

A: Selection depends on your crude purity and available equipment.

| Phase | Recommendation | Causality |

| Standard Silica (Irregular) | Standard | Economical. Requires Et₃N modifier to prevent peak tailing. |

| Amine-Functionalized Silica | Premium | Surface is pre-capped with propyl-amine groups. Eliminates need for Et₃N; prevents salt formation. |

| Reverse Phase (C18) | Alternative | Use if crude contains very non-polar byproducts. Requires high pH buffer (e.g., Ammonium Bicarbonate, pH 10) to keep amine neutral. |

Q: How do I visualize the amine if UV is obscured by aromatic impurities?

A: While the 2-methylbenzyl group is UV active, impurities like 2-methylbenzaldehyde often have stronger absorbance. Use a stain specific to secondary amines.

-

Ninhydrin Stain: Heats to a distinct color (usually red/orange for secondary amines).

-

Iodine Chamber: General reversible staining; amines typically turn dark brown rapidly.

-

KMnO₄: Will stain the amine and the aldehyde (oxidizes the benzylic position), but useful for checking total purity.

Phase 2: Execution & Scale-Up (Protocols)

Standard Operating Procedure: Flash Chromatography on Silica Gel

Objective: Isolate this compound from reaction mixture (reductive amination crude).

Reagents:

-

Stationary Phase: Silica Gel 60 (40–63 µm).

-

Mobile Phase A: Hexanes (or Heptane).

-

Mobile Phase B: Ethyl Acetate (EtOAc).

-

Modifier: Triethylamine (Et₃N).

Step-by-Step Protocol:

-

TLC Optimization:

-

Prepare a solvent system of 20% EtOAc / 80% Hexanes .

-

Critical Step: Add 1% v/v Et₃N to the TLC developing chamber. Allow it to equilibrate for 5 minutes.

-

Run crude.[1] Target an Rf of 0.25 – 0.35 for the product.

-

Adjustment: If Rf > 0.5, lower EtOAc. If Rf < 0.15, increase EtOAc or switch to DCM/MeOH (95:5) with 1% NH₄OH.

-

-

Column Packing (Slurry Method):

-

Suspend silica in the starting mobile phase (e.g., 5% EtOAc/Hex + 1% Et₃N ).

-

Pour slurry into the column. Flush with 2 column volumes (CV) of solvent to ensure the silica is fully deactivated by the amine modifier.

-

-

Sample Loading:

-

Dry Loading (Recommended): Dissolve crude in minimal DCM. Add silica (ratio 1:2 crude:silica). Evaporate to dryness on a rotovap. Load the free-flowing powder onto the column bed.

-

Why? Liquid loading amines in strong solvents (like DCM) often causes band broadening at the top of the column.

-

-

Elution Gradient:

-

CV 0–2: Isocratic 5% EtOAc/Hex (removes non-polar impurities like toluene or starting aldehyde).

-

CV 2–10: Linear gradient to 40% EtOAc/Hex (elutes product).

-

CV 10+: Flush with 100% EtOAc (elutes polar byproducts/salts).

-

-

Fraction Analysis:

-

Spot fractions on TLC. Visualize with UV and Ninhydrin.

-

Pool pure fractions.

-

-

Salt Removal (Post-Column):

Phase 3: Troubleshooting (Q&A)

Q: I see a white solid forming in my collected fractions. What is it?

A: This is likely Triethylamine Hydrochloride or Carbonate.

-

Cause: If you used HCl in a workup prior to the column, or if the silica was acidic enough to protonate the Et₃N modifier.

-

Solution: Do not filter it yet. Dissolve the fraction in DCM and wash with 1M NaOH or Sat. NaHCO₃. This converts the salts back to free base amines, which stay in the organic layer.

Q: My product co-elutes with the tertiary amine impurity (N,N-diethyl...). How do I separate them?

A: Tertiary amines are slightly less polar than secondary amines, but the difference is small on silica.

-

Strategy 1 (Acetylation): If the tertiary amine is a minor impurity, you can chemically scavenge the secondary amine (your product) with acetic anhydride, separate, and hydrolyze (inefficient).

-

Strategy 2 (Change Selectivity): Switch to DCM / Methanol / NH₄OH (95:4:1) . Methanol interacts differently with the N-H hydrogen bond donor of your secondary amine compared to the tertiary amine (which has no H-donor). This often improves resolution.

Visualization of Purification Workflow

Figure 1: Decision tree for the chromatographic purification of secondary benzylamines, emphasizing silica deactivation.

Quantitative Data: Solvent System Matrix

| Solvent System | Composition (v/v) | Modifier | Application | Rf (Approx) |

| System A | Hexane / EtOAc (80:20) | 1% Et₃N | General Purification | 0.25 |

| System B | DCM / MeOH (95:5) | 1% NH₄OH | Polar/Streaking Samples | 0.30 |

| System C | Toluene / Acetone (90:10) | 0.5% Et₃N | Separation from non-polar aromatics | 0.40 |

References

-

Biotage. "Strategies for the Flash Purification of Ionizable Compounds." Biotage Application Notes. [Link]

-

University of Rochester. "Tips for Flash Column Chromatography: Deactivation of Silica." Department of Chemistry. [Link]

-

Organic Chemistry Portal. "Reductive Amination: Synthesis of Amines." Organic Chemistry Portal. [Link]

Sources

Technical Support Center: Synthesis of N-(2-methylbenzyl)ethanamine

Topic: Troubleshooting Common Side Products & Impurities

Target Molecule:

Executive Summary: The Chemistry of the "Ortho-Effect"

Synthesizing

Why this matters:

-

Slower Imine Formation: The bulky methyl group retards the nucleophilic attack of ethylamine on the aldehyde.

-

Competitive Reduction: Because imine formation is slow, the reducing agent (if present too early) has a higher probability of attacking the unreacted aldehyde directly, forming the alcohol side product.

-

Over-Alkylation: Once the secondary amine is formed, it competes with the primary amine for the remaining aldehyde, leading to tertiary amine formation.

Reaction Pathway & Impurity Map

The following diagram illustrates the "forks in the road" where side products are generated during the reductive amination process.

Figure 1: Mechanistic pathway showing the origin of the two primary impurities: Alcohol (via direct reduction) and Tertiary Amine (via over-alkylation).

Troubleshooting Guides (FAQ Format)

Ticket #001: The "Alcohol" Impurity

User Report: "I see a large peak in my NMR/GC corresponding to 2-methylbenzyl alcohol (approx. 10-15%). My yield of the amine is low."

Root Cause: Direct Carbonyl Reduction.

Due to the steric bulk of the 2-methyl group, the formation of the imine equilibrium is slower than usual. If you use a "one-pot" method where the reducing agent (e.g., NaBH

Corrective Protocol:

-

Switch Reagent: Use Sodium Triacetoxyborohydride (STAB) .[1][2] It is less basic and selectively reduces imines faster than aldehydes [1].

-

Stepwise Method (If using NaBH

):-

Step A: Stir 2-methylbenzaldehyde and ethylamine in methanol/ethanol for 2–4 hours (or overnight) without the reducing agent. Add a dehydrating agent (molecular sieves or MgSO

) to push the equilibrium. -

Step B: Only after imine formation is confirmed (via TLC or disappearance of aldehyde spot), add NaBH

at 0°C.

-

Ticket #002: The "Bis-Benzyl" Tertiary Amine

User Report: "I have a heavy impurity that elutes later than my product. It appears to be

Root Cause: Stoichiometric Imbalance (Over-Alkylation). The product (a secondary amine) is more nucleophilic than the starting ethylamine. If the concentration of aldehyde is high relative to the amine, the newly formed product will react with the aldehyde again.

Corrective Protocol:

-

Invert Stoichiometry: Ensure Ethylamine is in excess (1.5 to 2.0 equivalents relative to the aldehyde). This statistically favors the primary attack.

-

High Dilution: Run the reaction at a lower concentration (0.1 M - 0.2 M).

-

Slow Addition: If possible, add the aldehyde slowly to a solution of the ethylamine and reducing agent (inverse addition).

Ticket #003: Incomplete Conversion (Starting Material Remains)

User Report: "The reaction stalls. I still have unreacted aldehyde even after 24 hours."

Root Cause: Steric Hindrance & Wet Solvent. The ortho-methyl group makes the carbonyl carbon less accessible. Furthermore, reductive amination is reversible; water produced in the reaction can hydrolyze the imine back to the aldehyde.

Corrective Protocol:

-

Acid Catalysis: Add 1-2 drops of Glacial Acetic Acid (AcOH) to the reaction mixture. This protonates the carbonyl oxygen, making it more electrophilic and accelerating imine formation [1].

-

Desiccants: Add activated 3Å or 4Å Molecular Sieves to the reaction flask to scavenge the water produced during imine formation.

Comparative Data: Reducing Agents

Select the correct reducing agent based on your specific constraint.

| Reagent | Selectivity for Imine | Risk of Alcohol Impurity | Risk of Over-Alkylation | Recommended For |

| NaBH(OAc) | High | Low | Low | Standard Protocol. Best balance of selectivity and ease. |

| NaBH | High | Low | Low | Legacy/Toxic. Use only if STAB fails. Requires pH control (pH 5-6). |

| NaBH | Low | High | Medium | Budget/Scale-up. ONLY use in a two-step (stepwise) process. |

| H | High | Low | High | Industrial Scale. Risk of hydrogenolysis of the benzyl group if over-reduced. |

Purification Workflow

Separating the target secondary amine from the alcohol and tertiary amine side products relies on exploiting their basicity differences.

Figure 2: Acid-Base extraction strategy to remove non-basic impurities (Alcohols). Separation of secondary and tertiary amines requires subsequent chromatography or distillation.

References

-

Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[3][4][5][6] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][4][5][6][7][8] Studies on Direct and Indirect Reductive Amination Procedures.[6][7] The Journal of Organic Chemistry, 61(11), 3849–3862.[6][7] [Link]

-

Borch, R. F. , Bernstein, M. D., & Durst, H. D. (1971).[5] The cyanohydridoborate anion as a selective reducing agent.[5][6][9] Journal of the American Chemical Society, 93(12), 2897–2904. [Link]

-

Baxter, E. W. , & Reitz, A. B. (2002). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents.[8][9] Organic Reactions, 59, 1-714. [Link]

Sources

- 1. Reductive Amination - Common Conditions [commonorganicchemistry.com]

- 2. researchgate.net [researchgate.net]

- 3. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 4. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]

- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Reductive Amination - Chemistry Steps [chemistrysteps.com]

removal of unreacted starting materials from N-(2-methylbenzyl)ethanamine

The following guide serves as a technical support resource for the purification of N-(2-methylbenzyl)ethanamine (also known as N-ethyl-2-methylbenzylamine). It addresses the specific physicochemical challenges of separating this secondary amine from its precursors: 2-methylbenzaldehyde and ethylamine .

Status: Operational | Role: Senior Application Scientist | Topic: Impurity Removal[1]

Executive Summary

The synthesis of this compound via reductive amination often results in a crude mixture containing unreacted aldehyde (neutral), excess ethylamine (basic, volatile), and potential tertiary amine byproducts (basic, non-volatile).

Because the boiling point of the product (~200–210 °C) is perilously close to that of the starting aldehyde (~200 °C), fractional distillation is frequently ineffective for high-purity separation. This guide prioritizes chemoselective workup protocols over thermal separation.

Module 1: Removing Unreacted 2-Methylbenzaldehyde

Symptom: Crude product has a bitter/almond-like odor; 1H NMR shows a singlet around 10.0–10.3 ppm.[1]

The most robust method for removing lipophilic aldehydes from amines without chromatography is the Bisulfite Adduct Protocol . This converts the aldehyde into a water-soluble sulfonate salt, while the amine remains in the organic layer.

Protocol: Bisulfite Wash

-

Dissolution: Dissolve the crude reaction mixture in a non-polar solvent (Ethyl Acetate or Diethyl Ether). Avoid chlorinated solvents if possible, as they can sometimes form emulsions with bisulfite.

-

Reagent Prep: Prepare a saturated aqueous solution of Sodium Bisulfite (NaHSO3).

-

The Wash:

-

Add the bisulfite solution to the organic layer (1:1 volume ratio).

-

Critical Step: Vigorously stir or shake for at least 15–30 minutes. The formation of the adduct is not instantaneous; it requires phase transfer time.

-

Observation: You may see a white precipitate form at the interface. This is the bisulfite adduct.

-

-

Separation:

-

Verification: Wash the organic layer once with brine, dry over Na2SO4, and concentrate. Check TLC or NMR.

Expert Insight: If the aldehyde content is very high (>10%), the bisulfite adduct might precipitate out as a massive solid clump, making separation difficult. In this case, filter the biphasic mixture through a sintered glass funnel before separating the layers.

Module 2: Removing Excess Ethylamine

Symptom: Strong "fishy" or ammoniacal odor; 1H NMR shows broad signals that disappear upon D2O shake; pH of headspace is basic.

Ethylamine is a primary amine with a low boiling point (16.6 °C). Its removal relies on volatility and pH manipulation .

Protocol: Azeotropic Evaporation

-

Initial Strip: Rotary evaporate the crude mixture at 40 °C. This removes the bulk of the free ethylamine.

-

The "Chaser" Solvent: Add a portion of Toluene or Ethanol to the residue.

-

Re-evaporation: Evaporate again. The solvent acts as a carrier (azeotrope-like behavior) to strip out stubborn traces of the volatile amine.

-

High Vacuum: Place the oil under high vacuum (<1 mbar) for 1 hour.